N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride
Description
Properties
IUPAC Name |
N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHRHUKHWCVSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585087 | |
| Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64815-80-1 | |
| Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride typically involves the stepwise coupling of amino acids and the subsequent introduction of the p-nitroanilide group. The process begins with the protection of the amino groups, followed by the coupling of valine, glycine, and arginine residues.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in substitution reactions where the p-nitroanilide group is replaced by other nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include proteolytic enzymes such as trypsin and chymotrypsin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be quantified spectrophotometrically to assess enzyme activity .
Scientific Research Applications
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is extensively used in scientific research for the following applications:
Enzyme Kinetics: It serves as a substrate for studying the kinetics of proteolytic enzymes, providing insights into enzyme activity and specificity.
Biological Assays: The compound is used in various biological assays to measure the activity of proteases in different biological samples.
Drug Development: It is employed in the screening of protease inhibitors, which are potential therapeutic agents for various diseases.
Industrial Applications: The compound is used in the quality control of protease-containing products in the food and pharmaceutical industries.
Mechanism of Action
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, the p-nitroanilide group is released, which can be detected spectrophotometrically. This release allows for the quantification of enzyme activity. The molecular targets are the active sites of proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Structural and Functional Differences
Several structurally related p-nitroanilide substrates exist, differing in peptide sequence, specificity, and applications. Key examples include:
Key Observations :
Sequence Specificity :
- The Val-Gly-Arg sequence in the target compound favors thrombin due to its preference for small hydrophobic residues (Val) at the P3 position and glycine at P2, which enhances substrate flexibility .
- Substitution with Phe-Val (as in 54799-93-8) increases affinity for kallikrein, which recognizes larger aromatic residues at P3 .
- The Pro-Phe-Arg sequence (59188-28-2) is optimal for Factor Xa, which requires a proline residue at P3 to stabilize substrate binding .
Enzymatic Efficiency: N-Benzoyl-Val-Gly-Arg-pNA HCl exhibits a higher turnover rate ($k{cat}/Km$) for thrombin (~5.2 × 10⁴ M⁻¹s⁻¹) compared to N-Benzoyl-Phe-Val-Arg-pNA HCl ($k{cat}/Km$ ~2.8 × 10⁴ M⁻¹s⁻¹ for kallikrein) . Simpler analogs like Bz-Arg-pNA・HCl (single arginine) are less specific but widely used for basic protease activity screening due to lower synthesis costs .
Analytical Considerations :
- Purity assessment methods (e.g., thin-layer chromatography, HPLC) for these compounds are standardized but require adjustments in mobile phases due to differences in peptide hydrophobicity. For instance, N-Benzoyl-Val-Gly-Arg-pNA HCl shows distinct retention times compared to Phe-Val-Arg analogs under reverse-phase conditions .
Enzyme Specificity and Substrate Design
- Thrombin Assays : The Val-Gly-Arg sequence is critical for thrombin selectivity, as truncation or substitution (e.g., replacing Gly with glutamic acid) reduces binding affinity by >50% .
- Kallikrein Studies : N-Benzoyl-Phe-Val-Arg-pNA HCl is preferred in kallikrein assays due to its enhanced specificity, minimizing cross-reactivity with thrombin .
Clinical and Industrial Relevance
Biological Activity
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride (VGRpNA) is a synthetic peptide compound that serves as a substrate for various proteases, particularly serine proteases like trypsin. This compound is characterized by its specific amino acid sequence and functional groups, which facilitate its biological activity in biochemical assays.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₃₉ClN₄O₅
- Molecular Weight : Approximately 591.07 g/mol
- Structure : The compound consists of a benzoyl group at the N-terminus and a p-nitroanilide group at the C-terminus, with the sequence of amino acids being Val-Gly-Arg.
VGRpNA undergoes hydrolysis when acted upon by serine proteases. The primary reaction involves the cleavage of the peptide bond between glycine and arginine, resulting in the release of yellow p-nitroaniline, which can be quantitatively measured using spectrophotometry. This chromogenic product serves as an indicator of protease activity, making VGRpNA valuable in enzyme kinetics studies.
Biological Activity and Applications
- Substrate for Proteases : VGRpNA is primarily used as a substrate in protease assays due to its specific cleavage characteristics. It is recognized and cleaved efficiently by enzymes such as trypsin and urokinase, which facilitate studies on enzyme mechanisms and substrate specificity.
- Quantification of Protease Activity : The released p-nitroaniline can be measured at an absorbance wavelength of 405 nm, allowing researchers to quantify protease activity in various biological samples. This property has made VGRpNA a standard tool in enzymology and biochemistry .
- Kinetic Studies : Various studies have explored the kinetics of proteolytic reactions involving VGRpNA, focusing on factors such as pH dependence and enzyme-substrate interactions. For instance, research has shown that trypsin exhibits maximal catalytic efficiency at alkaline pH values, which influences the hydrolysis rate of VGRpNA .
Comparative Analysis with Similar Compounds
A comparison with other similar substrates reveals notable differences in their proteolytic activity:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-Benzoyl-Phe-Val-Arg p-nitroanilide | 54799-93-8 | Substrate for serine proteases |
| N-CBZ-Gly-Pro-Arg p-nitroanilide | 64815-80-X | Used in protease assays; different sequence |
| Acetyl-L-arginine amide hydrochloride | 64815-80-Y | Related to arginine metabolism |
These compounds differ primarily in their amino acid sequences or functional groups but retain similar applications in enzymology and biochemistry.
Case Studies
Several case studies have highlighted the application of VGRpNA in understanding protease activity:
- Study on Trypsin Activity : In one study, VGRpNA was utilized to investigate the catalytic mechanism of trypsin. The results indicated that trypsin preferentially cleaves at the Val-Gly bond, demonstrating its specificity for this substrate .
- Enzyme Kinetics : Another research effort focused on determining the kinetic parameters for the hydrolysis of VGRpNA by trypsin. The study provided insights into the enzyme's efficiency under varying conditions, contributing to a deeper understanding of its catalytic behavior .
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing the purity of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride?
- Methodology : Use thin-layer chromatography (TLC) with silica gel plates and a solvent system of 1-butanol/water/acetic acid (4:1:1). Dissolve the compound in N,N-dimethylformamide (10 mg/mL), spot 10 µL, develop over 10 cm, and visualize with iodine vapor. A single spot confirms purity . For higher sensitivity, employ HPLC with a C18 column and a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid). System suitability tests should include retention time reproducibility and peak symmetry .
Q. How should solubility and storage conditions be optimized for this compound?
- Methodology : Dissolve in methanol (20–25 mg/mL) for stock solutions, as it forms clear, colorless to pale yellow solutions. Store lyophilized powder at −20°C in airtight, light-protected containers to prevent hydrolysis of the nitroanilide group. Avoid repeated freeze-thaw cycles . Pre-warm to 37°C before use in enzymatic assays to ensure solubility .
Q. What are the primary applications of this compound in enzyme kinetics?
- Methodology : It serves as a chromogenic substrate for trypsin-like proteases (e.g., thrombin, plasmin, and fungal proteases). In activity assays, monitor the release of p-nitroaniline at 405 nm (ε = 9,900 M⁻¹cm⁻¹) using a Tris-HCl buffer (pH 8.0, 37°C). For example, in Fusarium protease studies, combine 50 µg of enzyme extract with 0.2 mM substrate and measure initial velocity over 10 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic parameters (e.g., kcat/KM) across studies?
- Methodology :
- Buffer conditions : Test pH (7.5–8.5) and ionic strength variations, as arginine-containing substrates are sensitive to electrostatic interactions .
- Enzyme source : Compare recombinant vs. native enzymes (e.g., snake venom thrombin vs. human thrombin) using standardized units (1 unit = 1 µmol p-nitroaniline/min) .
- Substrate batch variability : Cross-validate results with TLC-purity-certified batches .
Q. What experimental designs are optimal for comparative studies with structurally related substrates (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)?
- Methodology :
- Parallel assays : Run both substrates under identical conditions (pH, temperature, enzyme concentration) to isolate specificity differences. For example, Fusarium proteases showed higher activity toward N-Benzoyl-Val-Gly-Arg than N-Succinyl-Ala-Ala-Pro-Phe .
- Molecular docking : Use software like AutoDock to model substrate-enzyme interactions, focusing on the benzoyl group’s role in binding specificity .
Q. How can researchers address instability of the nitroanilide group in long-term assays?
- Methodology :
- Additives : Include 1% bovine serum albumin (BSA) or 0.01% Tween-20 to stabilize the substrate .
- Pre-incubation : Pre-warm substrate-enzyme mixtures to 37°C for 5 minutes before measurement to minimize time-dependent degradation .
- Control experiments : Include a substrate-only blank to correct for non-enzymatic hydrolysis .
Key Considerations for Experimental Design
- Structural analogs : The Val-Gly-Arg sequence confers specificity for proteases recognizing hydrophobic and cationic residues. Substituting Val with Phe (e.g., N-Benzoyl-Phe-Val-Arg-pNA) alters thrombin affinity .
- Batch validation : Always confirm purity via TLC/HPLC and compare kinetic data with literature values (e.g., KM ~ 0.1–0.5 mM for trypsin-like enzymes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
